

Technical Guide: Structure Elucidation of 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone

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Compound of Interest

Compound Name:	2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone
CAS No.:	898767-14-1
Cat. No.:	B1327616

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Part 1: Executive Summary & Molecular Context[1]

The compound **2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone** (Chemically: 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one) represents a specialized dihydrochalcone derivative. While often encountered as a fine chemical intermediate in the synthesis of SGLT2 inhibitors or specific kinase inhibitors, its structural elucidation offers a masterclass in resolving steric inhibition of resonance (SIR) and fluorine-carbon coupling patterns.[1]

This guide provides a definitive protocol for the structural confirmation of this molecule, distinguishing it from its 2',4'-dimethyl or 2',5'-dimethyl isomers.[1] The presence of the ortho-disubstituted benzoyl ring introduces significant steric strain, forcing the carbonyl group out of planarity with the aromatic ring—a feature that drastically alters spectroscopic signatures compared to standard propiophenones.[1]

Molecular Specifications

- IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one

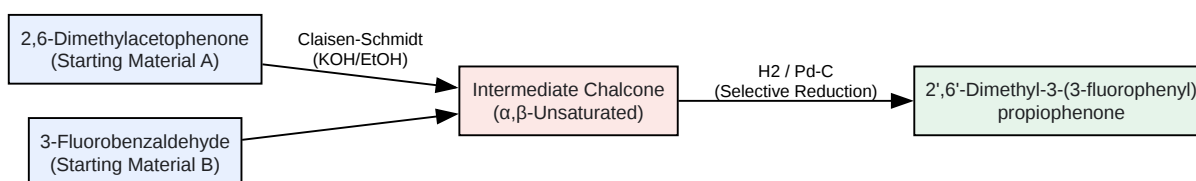
- Molecular Formula: C₁₇H₁₇FO
- Molecular Weight: 256.32 g/mol [1]
- Key Structural Features:
 - Ring A: 2,6-Dimethylphenyl (Sterically crowded).[1]
 - Linker: Ethylene bridge (-CH₂-CH₂-).
 - Ring B: 3-Fluorophenyl (Meta-substituted).

Part 2: Synthesis & Reaction Monitoring

To understand the impurities and expected spectral signals, one must understand the genesis of the molecule.[1] The most robust route involves the catalytic hydrogenation of a chalcone intermediate.[1]

Synthetic Pathway (DOT Visualization)

The following diagram outlines the logical flow from starting materials to the final saturated ketone.



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Figure 1: Synthetic workflow via Claisen-Schmidt condensation followed by catalytic hydrogenation.

Critical Process Parameters

- Chalcone Formation: The 2,6-dimethyl substitution creates steric bulk, often requiring longer reaction times or stronger bases (e.g., NaOEt) compared to standard acetophenones.[1]

- Reduction Selectivity: Over-reduction to the alcohol (1-propanol derivative) is a common impurity. Monitoring the disappearance of the alkene protons (δ 7.0–7.8 region) via NMR is crucial.[1]

Part 3: Analytical Characterization Strategy

The elucidation relies on a multi-modal approach. The 2,6-dimethyl substitution provides a unique "fingerprint" in both IR and ^{13}C NMR due to the "Orthogonal Twist."

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.

- Expected $[\text{M}+\text{H}]^+$: m/z 257.1336
- Fragmentation Logic:
 - Loss of the 2,6-dimethylbenzoyl group (m/z 133).[1]
 - Tropylium ion formation from the fluorinated benzyl fragment (m/z 109).[1]

Infrared Spectroscopy (FT-IR)

The "Orthogonal Twist" Effect: In typical acetophenones, conjugation lowers the C=O stretching frequency to $\sim 1685\text{ cm}^{-1}$. [1] However, the 2,6-dimethyl groups force the carbonyl out of the phenyl plane, breaking conjugation.[1]

- Diagnostic Signal: C=O stretch shifts upfield to $1695\text{--}1705\text{ cm}^{-1}$ (resembling an aliphatic ketone).[1]
- C-F Stretch: Strong band at $1200\text{--}1250\text{ cm}^{-1}$. [1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the primary validation tool.[1] All shifts are referenced to TMS (0.00 ppm) in CDCl_3 . [1]

A. ^1H NMR Assignment (400 MHz, CDCl_3)

Position	Type	Shift (δ ppm)	Integration	Multiplicity	Coupling (J Hz)	Assignment Logic
Ar-CH ₃	Alkyl	2.25	6H	Singlet	-	Distinctive 2,6-dimethyl singlet.
α -CH ₂	Alkyl	3.05 - 3.15	2H	Triplet	7.5	Adjacent to Carbonyl.
β -CH ₂	Alkyl	2.95 - 3.05	2H	Triplet	7.5	Adjacent to Fluorophenyl ring.
Ring A (3,5-H)	Arom	7.02	2H	Doublet	7.6	Meta to carbonyl, coupled to 4-H.
Ring A (4-H)	Arom	7.15	1H	Triplet	7.6	Para to carbonyl.
Ring B (2-H)	Arom	6.90	1H	Doublet of Triplets	JH-F ~10, JH-H ~2	Ortho to F; distinctive splitting.
Ring B (4-H)	Arom	6.85	1H	Td	JH-F ~9	Para to linker, Ortho to F.
Ring B (5-H)	Arom	7.22	1H	Multiplet	-	Meta to F.
Ring B (6-H)	Arom	7.00	1H	Doublet	7.8	Ortho to linker.

B. ¹³C NMR & ¹⁹F NMR Correlation

The ¹³C spectrum is definitive for proving the 2,6-substitution pattern.^[1]

- Carbonyl (C=O): δ 208.5 ppm.[1]
 - Note: Standard acetophenone is ~196 ppm.[1] The downfield shift to >208 ppm confirms the loss of conjugation due to steric twisting.[1]
- Fluorine Coupling (^{19}F NMR):
 - Signal: ~ -113.0 ppm (Multiplet).
 - Effect on ^{13}C : The carbons in Ring B will show JC-F coupling:
 - C-3 (ipso): ~163 ppm (d, J ~245 Hz).[1]
 - C-2/C-4 (ortho): ~113-115 ppm (d, J ~21 Hz).

2D NMR Connectivity (DOT Visualization)

To explicitly prove the connectivity between the two rings and the linker, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

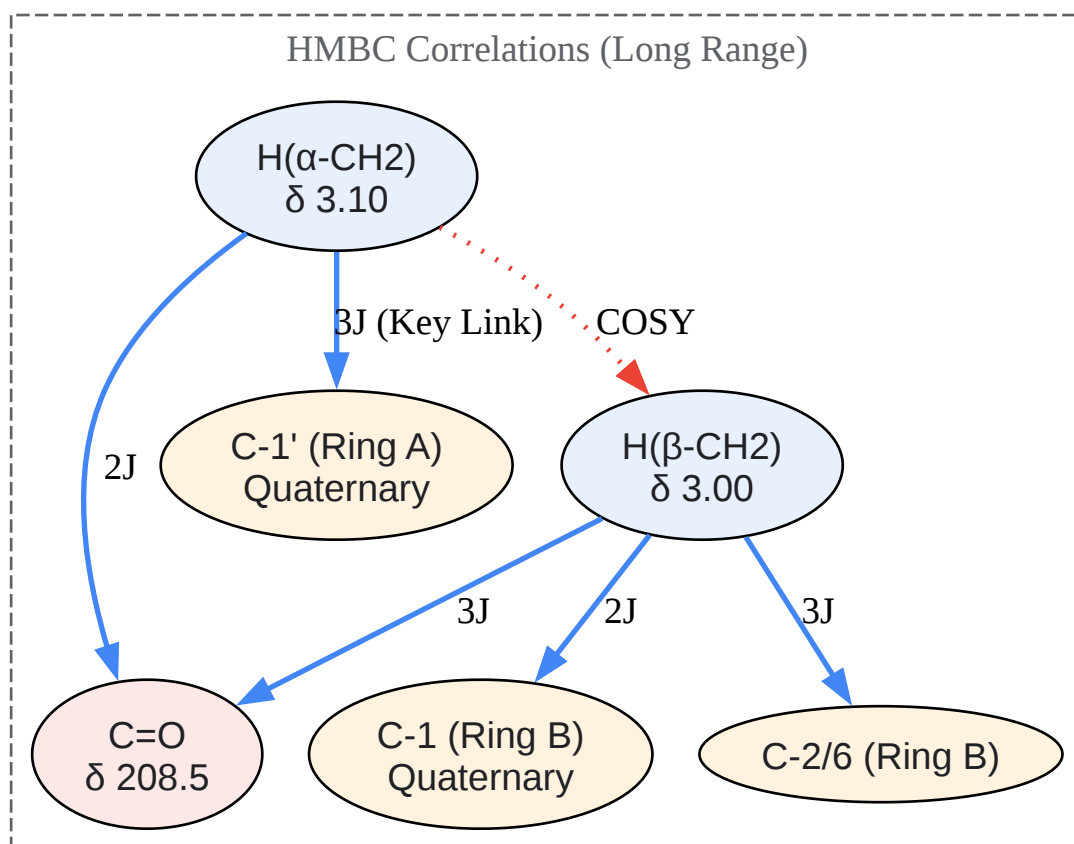


Figure 2: Key HMBC and COSY correlations establishing the propiophenone backbone.

Part 4: Quality Control & Impurity Profiling[1]

In a drug development context, identifying specific impurities is as important as the main peak. [1]

Impurity Type	Origin	Diagnostic Signal
Chalcone Precursor	Incomplete Hydrogenation	Olefinic doublets at δ 7.4–7.8 (J=16Hz).
Alcohol Derivative	Over-reduction of C=O	Multiplet at δ 4.5 (CH-OH); loss of C=O in ^{13}C .
Defluoro-analog	Starting material impurity	Loss of ^{19}F signal; simplified aromatic splitting.

Part 5: References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpretation of steric inhibition of resonance in NMR/IR).
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- National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2',6'-Dimethylacetophenone. [Link] (Reference for Fragment A chemical shifts).

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Sources

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